
2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Overview
Description
2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through various methods. One common approach involves the condensation reaction of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, short reaction times, and good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrrole ring undergoes oxidation to form aromatic pyrrole derivatives. The carboxylic acid group can also participate in oxidation under specific conditions.
Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the dihydropyrrole ring aromatizing to pyrrole. The carboxylic acid group stabilizes intermediates through resonance .
Reduction Reactions
The dihydropyrrole ring and carboxylic acid group can be reduced to yield saturated heterocycles or alcohols.
Applications : Reduced derivatives are intermediates in prodrug synthesis, particularly for CNS-targeting agents .
Electrophilic Substitution
The electron-rich dihydropyrrole ring undergoes electrophilic substitution, primarily at the C3 and C5 positions.
Regioselectivity : Substituents on the ring and the carboxylic acid group direct electrophiles to specific positions .
Nucleophilic Addition
The α,β-unsaturated nature of the dihydropyrrole ring allows nucleophilic additions at the C2 position.
Stereochemical Impact : Additions at C2 often lead to chiral centers, influencing biological activity .
Decarboxylation and Functionalization
The carboxylic acid group undergoes decarboxylation or serves as a handle for further derivatization.
Applications : Ester/amide derivatives enhance bioavailability in drug design .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles.
Reagents/Conditions | Products Formed | Yield | Key Observations | Sources |
---|---|---|---|---|
PPA (polyphosphoric acid) | Pyrrolo[1,2-a]pyrazine-1,4-dione | 65% | Forms 6-membered lactams | |
DCC/DMAP | Macrolactams | 50% | Requires high dilution |
Mechanistic Pathway : Cyclization often involves activation of the carboxyl group to form electrophilic intermediates .
Key Research Findings
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Antimicrobial Activity : Brominated derivatives show enhanced activity against Pseudomonas aeruginosa (MIC: 8 µg/mL).
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Catalytic Asymmetry : Enzymatic resolution using lipases achieves >99% ee in ester derivatives .
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Thermal Stability : Decarboxylation occurs above 150°C, limiting high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has identified 2,5-dihydro-1H-pyrrole-2-carboxylic acid as a promising candidate for developing new antimicrobial agents. A notable study demonstrated its ability to inhibit quorum sensing in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance. The compound PT22, derived from this acid, showed enhanced susceptibility of Pseudomonas aeruginosa to conventional antibiotics when used in combination therapies . This suggests its potential role in combating chronic infections associated with biofilm formation.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of pyrrole compounds can modulate enzyme activities linked to cancer cell proliferation, thus presenting a potential therapeutic avenue for cancer treatment . The mechanism of action often involves the interaction with specific molecular targets, leading to the inhibition of tumor growth.
Synthesis and Chemical Applications
Building Block in Organic Synthesis
this compound serves as a crucial building block in synthesizing more complex organic molecules. Its derivatives are utilized in creating various pharmaceuticals and agrochemicals due to their versatile reactivity . For instance, the synthesis of N-acylpyrroles involves the reaction of this compound with carboxylic acids, showcasing its utility in organic synthesis methodologies .
Material Science
In materials science, this compound is explored for developing new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Analytical Applications
Chromatographic Techniques
The compound has been analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and identification of its derivatives. This method is crucial for quality control in pharmaceutical formulations and for isolating impurities during synthesis . The scalability of this technique makes it applicable in both research and industrial settings.
Case Studies
Mechanism of Action
The mechanism by which 2,5-Dihydro-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dicarboxylic acid: This compound shares a similar structure but has two carboxylic acid groups.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This derivative features a phenyl group, which can influence its chemical properties and applications.
Uniqueness
2,5-Dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific ring structure and the presence of a single carboxylic acid group. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Biological Activity
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline, is a cyclic amino acid derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound belongs to the class of organic compounds recognized as alpha amino acids, where the amino group is attached to the carbon adjacent to the carboxylate group. The biological activity of this compound is under investigation for its implications in medicinal chemistry and other applications.
- Chemical Formula : CHNO
- Molecular Weight : 113.116 g/mol
- CAS Registry Number : Not available
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may influence several biochemical pathways, potentially acting on enzymes or receptors involved in cellular processes.
Pharmacological Activities
Research indicates that similar compounds exhibit a wide spectrum of pharmacological activities, including:
- Anticancer Activity : Studies suggest potential mechanisms through which this compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : It has been explored for its effectiveness against various bacterial strains.
- HIV Integrase Inhibition : Preliminary studies hint at its role in inhibiting HIV integrase, a key enzyme in the viral replication cycle.
Case Studies
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Anticancer Activity :
- A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting a potential for development as an anticancer agent.
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Antimicrobial Efficacy :
- Research demonstrated that derivatives of this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Metabolic Pathways :
Chemical Reactions and Synthesis
The synthesis of this compound can be achieved through various chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | Converts the compound into oxo derivatives using agents like potassium permanganate. |
Reduction | Produces hydrogenated forms utilizing reducing agents such as lithium aluminum hydride. |
Substitution | Engages in nucleophilic substitution reactions with electrophiles under different conditions. |
Applications in Research
The compound is utilized across several domains:
- Medicinal Chemistry : Its derivatives are being explored for potential therapeutic applications.
- Chemical Synthesis : Acts as a building block for more complex organic molecules.
- Agricultural Chemistry : Investigated for herbicidal properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives?
The synthesis of this compound and its derivatives often involves multi-step organic reactions. For example, derivatives like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate are synthesized via amide formation or cyclization reactions, as described in General Procedure F1 (amide coupling using EDCI/HOBt) . Boc-protected variants (e.g., 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid) are synthesized via tert-butoxycarbonyl (Boc) protection of the amine group, followed by purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H NMR : Proton environments are analyzed to confirm stereochemistry and purity. For example, a derivative (283) showed distinct peaks at δ 13.99 (s, 1H, NH), 8.69 (d, 1H, aromatic), and 2.56 (s, 3H, CH3) .
- HPLC : Purity validation (e.g., 97.34% purity for compound 283) ensures suitability for biological assays .
- Mass spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 311.1 for compound 283) confirm molecular weight .
Q. What safety protocols are essential when handling this compound?
- Toxicity : The compound has an intraperitoneal LDLo of 16 mg/kg in rats and is a questionable carcinogen with tumorigenic data .
- Decomposition : Heating emits toxic NOx fumes; use fume hoods and personal protective equipment (PPE) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid influence its biochemical applications?
The (S)-enantiomer (CAS 4043-88-3) is structurally analogous to L-proline, making it a valuable precursor in peptide synthesis. Its unsaturated pyrroline ring enhances rigidity, which can stabilize secondary structures in peptides. This property is exploited in studies on collagen contraction, where it modulates extracellular matrix dynamics .
Q. What mechanisms underlie the compound’s reported tumorigenic effects?
Limited data suggest potential DNA adduct formation or interference with proline-dependent metabolic pathways. The tumorigenic risk (classified as "questionable") is based on rodent studies showing abnormal cell proliferation at high doses. Researchers should validate these findings using in vitro mutagenicity assays (e.g., Ames test) and dose-response models .
Q. How can contradictions in toxicity data across studies be resolved methodologically?
- Comparative analysis : Replicate experiments under standardized conditions (e.g., OECD guidelines) to isolate variables like purity (>95% recommended) .
- Meta-analysis : Pool data from multiple studies (e.g., intraperitoneal vs. oral administration routes) to identify confounding factors .
- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity thresholds and reconcile discrepancies .
Q. What role does this compound play in medicinal chemistry research?
It serves as a scaffold for developing kinase inhibitors and anticonvulsants. For example, fluorinated pyrrole derivatives (e.g., 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylic acid) show activity in target-binding assays, with IC50 values optimized via substituent modifications .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGHIGVFLOPEHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955526 | |
Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-35-5, 3220-74-4 | |
Record name | 3,4-Dehydroproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3395-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dehydroproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dehydroproline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dihydro-1H-pyrrole-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN38AMU74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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